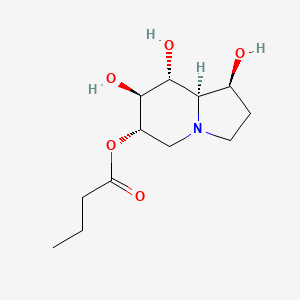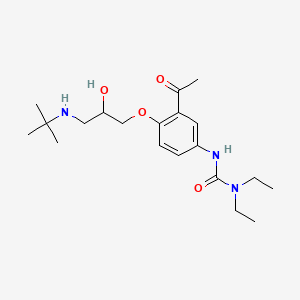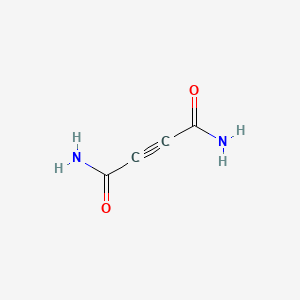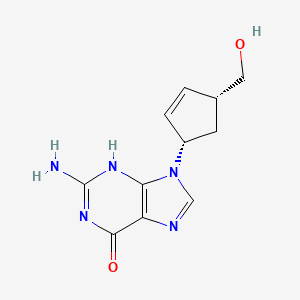
(+)-Carbovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Carbovir is a nucleoside analogues in which a methylene group has replaced the oxygen atom of the furanose ring. These analogues have the nucleobase attached at a simple alkyl carbon rather than being part of a hemiaminal ether linkage. As a result, they have increased chemical stability. They also have increased metabolic stability because they are unaffected by phosphorylases and hydrolases that cleave the glycosidic bond between the nucleobase and furanose ring of nucleosides. They retain many of the biological properties of the original nucleosides with respect to recognition by various enzymes and receptors.
Aplicaciones Científicas De Investigación
1. Enhancement of Antiviral Potency
McGuigan et al. (2005) explored the application of pronucleotide (ProTide) technology to abacavir, a treatment for HIV, and its relation to carbovir. They found that the ProTide of abacavir significantly increased anti-HIV potency, while the ProTide of carbovir did not show similar enhancement. Interestingly, both abacavir and carbovir's anti-HBV potency improved with ProTide formation. This highlights the potential for targeted chemical modification to enhance the efficacy of antiviral treatments (McGuigan et al., 2005).
2. Electrochemical Study for Detection
Lemoult et al. (2000) conducted a study using square wave voltammetry to understand the electrochemical behavior of anti-HIV drugs, including Carbovir. Their research proposed an electroanalytical technique for determining trace concentrations of Carbovir, contributing to the potential development of sensitive detection methods for this compound (Lemoult et al., 2000).
3. Synthesis of Novel Analogues
Hong (2007) synthesized 2’-methyl carbovir analogues as potential antiviral agents. This study reflects the ongoing efforts to modify carbovir's structure to enhance its antiviral properties, particularly against HIV-1, HSV-1, HSV-2, and HCMV (Hong, 2007).
4. Understanding Drug Resistance Mechanisms
Ray et al. (2002) investigated the molecular mechanism of HIV-1 reverse transcriptase inhibition and drug resistance by carbovir triphosphate. This research is crucial in understanding the efficacy and limitations of carbovir, especially in the context of evolving drug resistance in HIV treatment (Ray et al., 2002).
Propiedades
Número CAS |
124915-24-8 |
|---|---|
Nombre del producto |
(+)-Carbovir |
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
Clave InChI |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES canónico |
C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(+)-Carbovir; L-Carbovir; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



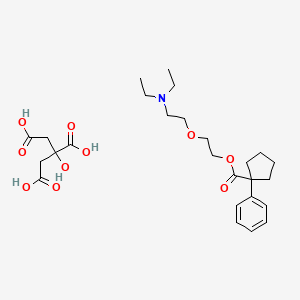
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
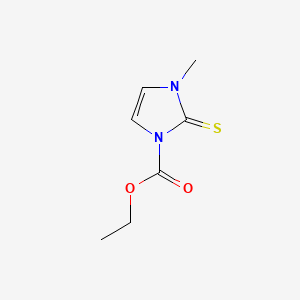
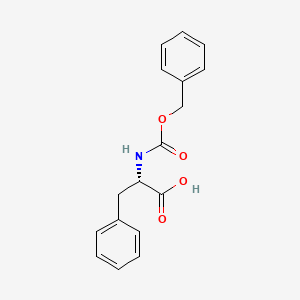
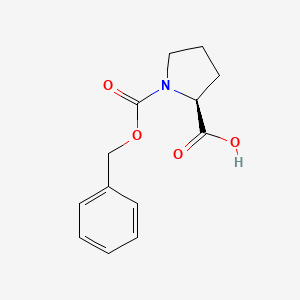
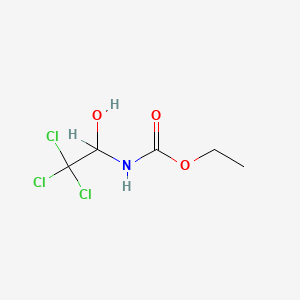
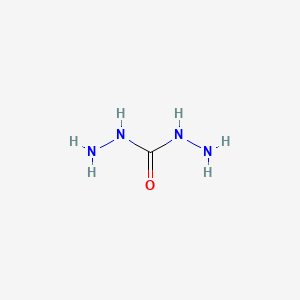
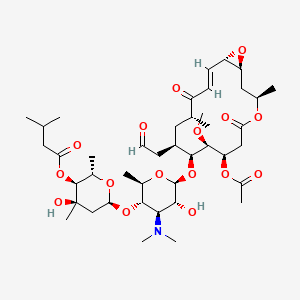
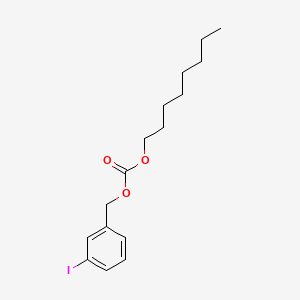
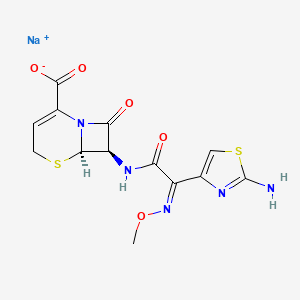
![Disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668364.png)
